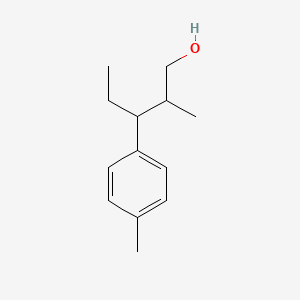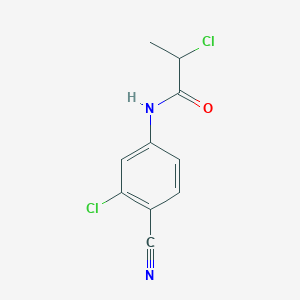
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a chemical compound with the CAS Number: 929973-79-5 . It has a molecular weight of 243.09 and its IUPAC name is 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is 1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15) . This indicates that the compound has a molecular formula of C10H8Cl2N2O .Physical And Chemical Properties Analysis
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a powder that is stored at room temperature . It has a molecular weight of 243.09 and a molecular formula of C10H8Cl2N2O .Scientific Research Applications
Chiral Intermediate Synthesis : In the synthesis of antidepressant drugs, 3-chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate. A study by Choi et al. (2010) demonstrated the use of Saccharomyces cerevisiae reductase for its asymmetric synthesis, emphasizing its potential in drug development processes (Choi et al., 2010).
Solubility Studies : Research by Pascual et al. (2017) investigated the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures. This study is crucial for understanding the physical and chemical properties of related compounds, which aids in their application in various scientific fields (Pascual et al., 2017).
Analytical Techniques Development : Rangappa et al. (2000) developed a new extractive spectrophotometric method for determining Flutamide, a compound chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. This demonstrates the importance of analytical methods in drug testing and quality control (Rangappa et al., 2000).
Enzyme Inhibition Study : Deitrich et al. (1976) investigated the inhibition of aldehyde dehydrogenase by cyanamide, a related compound. This type of research is vital in understanding the biochemical pathways and potential therapeutic applications of similar compounds (Deitrich et al., 1976).
Synthesis of New Compounds : A study by Chaitanya and Anbarasan (2015) on the rhodium-catalyzed cyanation of alkenes using a cyanating reagent showcases the synthesis of diverse substituted acrylonitriles, which could be relevant for the development of compounds like 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Chaitanya & Anbarasan, 2015).
Molecular Docking and Kinetic Studies : Research by Raza et al. (2019) on the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides highlights the importance of molecular docking and kinetic mechanism studies in understanding the bioactivity of similar compounds (Raza et al., 2019).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been found to target the ligand-binding pocket (lbp) of androgen receptors (ar) .
Mode of Action
It’s hypothesized that it may interact with its targets in a manner similar to other ar antagonists . These compounds typically bind to the LBP of AR, inhibiting the receptor’s activity and leading to downstream effects .
Biochemical Pathways
Ar antagonists generally impact pathways related to androgen signaling, which can have wide-ranging effects on cellular processes .
Result of Action
Ar antagonists typically result in the inhibition of androgen-dependent cellular processes .
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVELGKALQDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
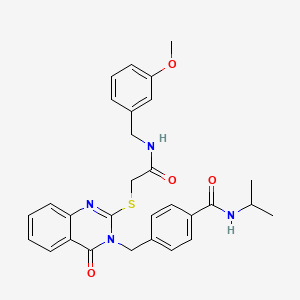

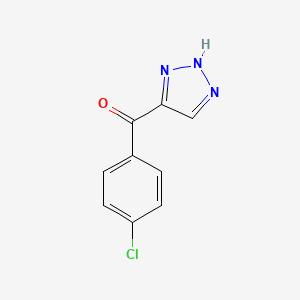
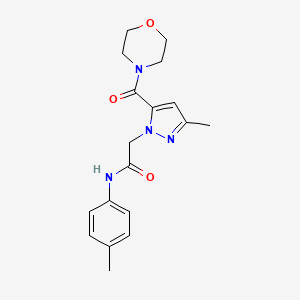
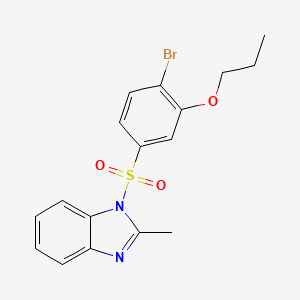
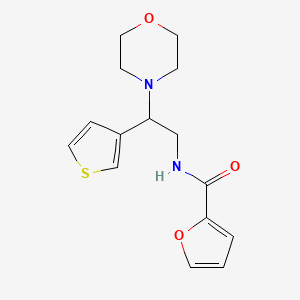
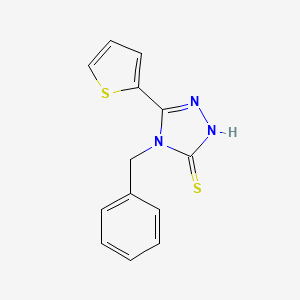
![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2946918.png)

